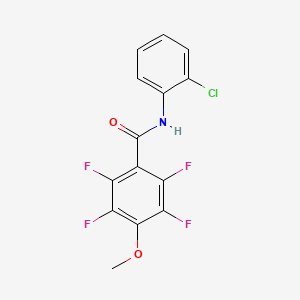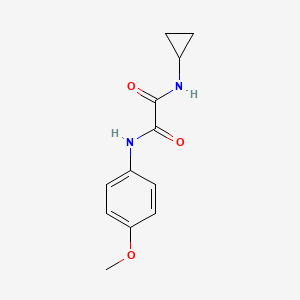
8-chloro-2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
8-chloro-2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide, also known as CpdA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamides and has been shown to exhibit anti-inflammatory and immunomodulatory properties.
Mecanismo De Acción
8-chloro-2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). This leads to the translocation of the GR to the nucleus, where it can regulate gene expression by binding to specific DNA sequences. This compound has been shown to induce the expression of anti-inflammatory genes while suppressing the expression of pro-inflammatory genes.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-chloro-2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its well-defined mechanism of action. This compound's ability to activate the GR and regulate gene expression makes it a useful tool for studying the role of the GR in various diseases. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver toxicity and other adverse effects.
Direcciones Futuras
There are several future directions for research on 8-chloro-2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents. Another area of interest is the investigation of this compound's potential use in the treatment of neurodegenerative diseases such as Parkinson's and Huntington's disease. Additionally, further studies are needed to fully understand the potential toxicity of this compound and to develop strategies to minimize its adverse effects.
Aplicaciones Científicas De Investigación
8-chloro-2-(2-pyridinyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and can also induce the production of anti-inflammatory cytokines such as IL-10. As a result, this compound has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Propiedades
IUPAC Name |
8-chloro-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c22-17-7-3-6-15-16(21(27)25-13-14-5-4-9-23-12-14)11-19(26-20(15)17)18-8-1-2-10-24-18/h1-12H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRYZFXPAGOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopropyl-1-methyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4704793.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-N'-phenylthiourea](/img/structure/B4704799.png)
![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(2-fluorobenzyl)piperazine](/img/structure/B4704802.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4704807.png)
![ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate](/img/structure/B4704814.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4704828.png)
![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4704845.png)
![3-isobutyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4704857.png)
![4-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4704869.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4704881.png)
![4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B4704891.png)
![ethyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4704893.png)
